molecular formula C5H2Br2N2S B6171233 5,7-dibromoimidazo[4,3-b][1,3]thiazole CAS No. 208722-29-6

5,7-dibromoimidazo[4,3-b][1,3]thiazole

Cat. No.: B6171233
CAS No.: 208722-29-6
M. Wt: 282
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Description

5,7-Dibromoimidazo[4,3-b][1,3]thiazole is a brominated heterocyclic compound that belongs to the imidazo[4,3-b][1,3]thiazole class This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions of the imidazo[4,3-b][1,3]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromoimidazo[4,3-b][1,3]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Chemistry: In chemistry, 5,7-dibromoimidazo[4,3-b][1,3]thiazole is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the construction of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of certain pathogens and cancer cells.

Medicine: The medicinal applications of this compound include its use in the development of new therapeutic agents. Its derivatives have been investigated for their potential to treat various diseases, such as infections and cancer.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which 5,7-dibromoimidazo[4,3-b][1,3]thiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Imidazo[4,3-b][1,3]thiazole

  • 2-Aminothiazole

  • 5-Bromoimidazo[4,3-b][1,3]thiazole

Uniqueness: 5,7-Dibromoimidazo[4,3-b][1,3]thiazole is distinguished by the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its monobrominated counterparts

Properties

CAS No.

208722-29-6

Molecular Formula

C5H2Br2N2S

Molecular Weight

282

Purity

95

Origin of Product

United States

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